6,7-去氧-angustilobine B

描述

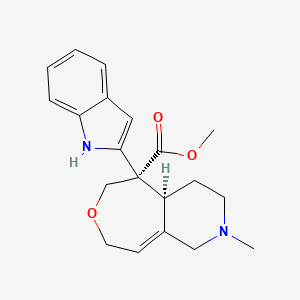

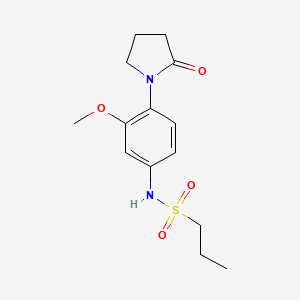

6,7-seco-angustilobine B is an indole alkaloid derived from the Alstonia plant . It is one of the examples of vallesamine alkaloids that have shown a 7-membered ring, which was formed by connecting C17 and C18 carbons .

Synthesis Analysis

The synthesis of a new alkaloid-fullerene conjugate was reported, which was carried out by photoinduced [3+2] cycloaddition of the Alstonia indole alkaloid, 6,7-seco-angustilobine B, to fullerene[C60] under aerobic conditions .Molecular Structure Analysis

The major monoaddition photoadduct was characterized unambiguously by UV, IR, MALDI-TOFMS, and NMR experiments . The molecular formula of 6,7-seco-angustilobine B is C20H24N2O3 .Chemical Reactions Analysis

The reaction of 6,7-seco-angustilobine B with fullerene[C60] involves a photoinduced [3+2] cycloaddition . This reaction is part of the broader field of fullerene[C60] functionalization chemistry, which has revealed an array of reactivity .Physical And Chemical Properties Analysis

The exact mass of 6,7-seco-angustilobine B is 340.178693 g/mol . More detailed physical and chemical properties may require further experimental analysis.科学研究应用

生物碱的分离和结构鉴定

来自菲律宾阿尔斯通木的生物碱:从菲律宾阿尔斯通木的叶子中分离出了6,7-去氧-angustilobine B,展示了该植物物种中生物碱模式的多样性。通过光谱证据确定了这种生物碱的结构,有助于理解该物种中的天然产物化学(Yamauchi et al., 1990)。

吲哚生物碱和结构分析:进一步研究阿尔斯通木的叶子导致了分离出6,7-去氧-angustilobine B以及其他吲哚生物碱。这项研究在吲哚生物碱的结构分析和分类中起着关键作用,增进了对这些化合物的理解(Macabeo et al., 2005)。

新的吲哚生物碱发现:从狭叶阿尔斯通木中发现了属于去氧-angustilobine-B组的angustilodine和angustilocine,展示了不断发现具有独特结构的新吲哚生物碱,扩展了天然产物化学的知识(Kam & Choo, 2004)。

在材料科学中的应用

- 与富勒烯[C60]的合成:报道了一种将6,7-去氧-angustilobine B与富勒烯[C60]结合以创建新的生物碱-富勒烯共轭物的新合成方法。这代表了有机化学和材料科学的交叉点,探索了天然产物在开发新材料方面的潜力(Macabeo et al., 2012)。

生物活性和潜在用途

细胞毒性研究:对狭叶阿尔斯通木的研究揭示了分离出多种生物碱,包括6,7-去氧-angustilobine B。其中一种生物碱,angustilobine C,对KB细胞显示出中等细胞毒性,表明在癌症研究中具有潜在用途(Ku et al., 2011)。

血管舒张性能:6,7-去氧-angustilobine B型生物碱Alstolaxepine在大鼠主动脉环中表现出显著的血管舒张作用,暗示了在心血管研究中的潜在应用(Krishnan et al., 2018)。

抗疟活性:对刚果阿尔斯通木根皮的研究突显了其提取物的抗疟活性,包括6,7-去氧-angustilobine B。这支持了这些提取物在疟疾治疗中的使用,有助于民族药理学和药物发现(Cimanga et al., 2019)。

未来方向

属性

IUPAC Name |

methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQMYHQHWMKUFY-JXFKEZNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-seco-angustilobine B | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)

![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)

![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)

![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)